B1152093 Prostaglandin E1 Quant-PAK

Prostaglandin E1 Quant-PAK

カタログ番号 B1152093
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The prostaglandin E1 (PGE1) Quant-PAK has been designed for the convenient, precise quantification of PGE1 by GC- or LC-mass spectrometry. It includes a 50 µg vial of PGE1-d4 and a precisely weighed vial of unlabeled PGE1, with the precise weight (2-4 mg) indicated on the vial. This unlabeled PGE1can be used to quantify the PGE1-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).

科学的研究の応用

1. Immune System Modulation Prostaglandin E1 (PGE1) exhibits significant effects on the immune system. It has been found to suppress the production of tumor necrosis factor-alpha and interleukin-10 by lipopolysaccharides-stimulated mononuclear cells. This indicates its potential in treating certain inflammatory diseases by modulating proinflammatory cytokines (Ishikawa, Kubota, & Miyachi, 1998).

2. Hepatic Blood Flow and Reperfusion Intraportal administration of PGE1 shows protective effects in hepatic ischemia–reperfusion injury and partial hepatectomy. It enhances hepatic blood flow and improves long-term animal survival after liver ischemia and surgery, indicating its applicability in liver-related medical interventions (Hossain et al., 1999).

3. Liver Transplantation PGE1 has been used following orthotopic liver transplantation (OLT). A randomized prospective multicenter trial showed that PGE1 infusion improved early renal function in patients undergoing OLT, suggesting a role in enhancing post-transplant recovery (Klein et al., 1996).

4. Interaction with Bradykinin Research on PGE1's interaction with various biological systems, such as those responding to bradykinin, indicates its role in modulating vasodilation and smooth muscle activities. This highlights PGE1's potential in treating conditions related to vascular and smooth muscle dysfunctions (Horton, 1963).

5. Cardiovascular System Prostaglandins E1 and E2 have been shown to antagonize the effects of norepinephrine on cerebellar Purkinje cells, indicating their potential role in modulating central noradrenergic junctions, which could have implications in treating certain neurological and cardiovascular conditions (Hoffer, Siggins, & Bloom, 1969).

6. Hepatocyte Protection PGE1 has demonstrated protective effects on hepatocytes in various studies. It acts to improve microcirculation in the liver, inhibit the release of lethal factors, and promote liver cell proliferation, thereby playing a significant role in treating liver injuries and diseases (Liu & Fan, 2000).

7. Coronary Heart Disease In the context of coronary heart disease, PGE1 has shown benefits by affecting blood lipid levels, heart protein, and gene expression. This indicates its potential use in therapeutic interventions for heart diseases (Liu, Ma, Qiao, & Xu, 2013).

8. Angiogenesis in Myocardium PGE1 has been found to induce angiogenesis in the myocardium of patients with ischemic heart disease, potentially through upregulation of vascular endothelial growth factor expression. This suggests its utility in treating heart failure and promoting heart tissue regeneration (Mehrabi et al., 2002).

特性

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。